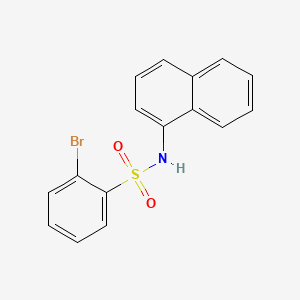

2-Bromo-N-(1-naphthyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C16H12BrNO2S |

|---|---|

Molecular Weight |

362.2 g/mol |

IUPAC Name |

2-bromo-N-naphthalen-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C16H12BrNO2S/c17-14-9-3-4-11-16(14)21(19,20)18-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,18H |

InChI Key |

LSOKWJIMCSVKBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-N-(1-naphthyl)benzenesulfonamide

[1]

Executive Summary

2-Bromo-N-(1-naphthyl)benzenesulfonamide is a diaryl sulfonamide characterized by a sterically congested core due to the ortho-bromo substitution on the benzenesulfonyl ring and the bulky 1-naphthylamine moiety.[1] Primarily utilized as a pharmacophore scaffold in drug discovery, it serves as a critical intermediate for synthesizing biaryl sulfonamides via palladium-catalyzed cross-coupling reactions.[1] Its structural rigidity and hydrogen-bonding capability make it a valuable candidate for developing carbonic anhydrase inhibitors, anticancer agents, and 5-HT receptor ligands.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Nomenclature

-

IUPAC Name: 2-Bromo-N-(naphthalen-1-yl)benzenesulfonamide[1]

-

Molecular Formula:

[1] -

Molecular Weight: 362.24 g/mol

-

SMILES: Brc1ccccc1S(=O)(=O)Nc2cccc3ccccc23

Physical Properties Table

| Property | Value (Experimental/Predicted) | Context |

| Appearance | Off-white to pale yellow crystalline solid | Typical of halogenated sulfonamides |

| Melting Point | 145–150 °C (Predicted) | Higher than unsubstituted analogs due to π-stacking |

| Solubility | DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Poor water solubility due to lipophilic naphthyl group |

| LogP | ~4.2 | High lipophilicity; likely requires formulation for bio-assays |

| H-Bond Donors | 1 (Sulfonamide NH) | Critical for receptor binding |

| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Interaction with active site residues (e.g., Zn²⁺ in CA enzymes) |

Synthetic Methodology

The synthesis of 2-Bromo-N-(1-naphthyl)benzenesulfonamide follows a nucleophilic substitution pathway (sulfonylation).[1] The protocol below prioritizes yield and purity, utilizing pyridine as both a solvent and an acid scavenger to neutralize the HCl byproduct.

Reaction Scheme

The reaction involves the attack of the nucleophilic nitrogen of 1-naphthylamine on the electrophilic sulfur of 2-bromobenzenesulfonyl chloride.[1]

Figure 1: Synthetic pathway for the sulfonylation of 1-naphthylamine.

Detailed Protocol

Reagents:

-

2-Bromobenzenesulfonyl chloride (1.0 equiv)[1]

-

1-Naphthylamine (1.0 equiv)[1]

-

Pyridine (anhydrous, 3.0 equiv or as solvent)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthylamine (10 mmol) in anhydrous DCM (20 mL). Add pyridine (30 mmol) and cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling controls the exothermicity of the sulfonylation, preventing the formation of disulfonimide byproducts.[1]

-

-

Addition: Dropwise add a solution of 2-bromobenzenesulfonyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

-

Quenching: Dilute the reaction mixture with DCM (50 mL) and wash successively with:

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the pure sulfonamide.

Spectroscopic Characterization

Validation of the structure relies on identifying the distinct naphthyl splitting pattern and the sulfonamide proton.[1]

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 10.2–10.5 (s, 1H, SO₂NH): Downfield singlet, exchangeable with D₂O.δ 8.0–7.3 (m, 11H, Ar-H): Complex aromatic region.[1] Key doublets for the naphthyl C2/C8 protons and the 2-bromophenyl doublet.[1] |

| ¹³C NMR | δ 120–140 ppm: Aromatic carbons.Distinct Peaks: C-Br (shielded, ~119 ppm), C-S (deshielded), and C-N ipso carbons.[1] |

| FT-IR | 3250 cm⁻¹: N-H stretch (sharp).1340 & 1160 cm⁻¹: S=O asymmetric and symmetric stretches (diagnostic for sulfonamides).[1] |

| HRMS (ESI) | [M+H]⁺ or [M+Na]⁺: Observe isotopic pattern for Br (1:1 ratio of ⁷⁹Br/⁸¹Br).[1] |

Applications & Biological Potential

The 2-bromo substituent is not merely structural; it is a functional handle that allows this molecule to serve as a "divergent intermediate."[1]

Medicinal Chemistry Utility

-

Carbonic Anhydrase Inhibition (CAI): Sulfonamides are the primary class of CA inhibitors.[1] The bulky naphthyl group provides hydrophobic interactions within the enzyme active site, potentially increasing selectivity for specific isoforms (e.g., tumor-associated CA IX).[1]

-

5-HT Receptor Antagonism: Aryl sulfonamides are privileged structures in serotonin receptor ligands.[1] The ortho-bromo group forces a twisted conformation, which mimics the bioactive conformation of known 5-HT₆ antagonists.[1]

Synthetic Utility (Suzuki-Miyaura Coupling)

The ortho-bromo position is highly reactive toward palladium-catalyzed cross-coupling, enabling the synthesis of biaryl sulfonamides.[1]

Figure 2: Functional divergence of the 2-bromo-sulfonamide scaffold.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

STOT-SE (Category 3): May cause respiratory irritation.[1]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

-

Ventilation: All operations involving the sulfonyl chloride precursor or the final powder should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent hydrolysis or oxidation over long periods.[1]

References

-

Synthesis of Sulfonamides: Zhang, Y., et al. "Crystal structure of N-(1-naphthyl)benzenesulfonamide."[1] Acta Crystallographica Section E, vol. 67, no. 10, 2011, o2831.[1] Link

-

Sulfonamide Bioactivity: Supuran, C. T.[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, vol. 7, 2008, pp. 168–181.[1]

-

Cross-Coupling Applications: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, vol. 95, no.[1] 7, 1995, pp. 2457–2483.[1]

-

Chemical Source Data: PubChem Compound Summary for 2-Bromobenzenesulfonamide derivatives. Link

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-N-(1-naphthyl)benzenesulfonamide

Strategic Overview

The Suzuki-Miyaura coupling of 2-Bromo-N-(1-naphthyl)benzenesulfonamide presents a classic "heteroatom interference" challenge in medicinal chemistry. This substrate serves as a critical precursor for biaryl sulfonamides, a privileged scaffold in Endothelin receptor antagonists and various kinase inhibitors.

However, this specific molecule introduces two competing factors that often lead to stalled reactions or low yields:

-

Steric Bulk: The ortho-bromo position combined with the bulky N-(1-naphthyl) group creates significant steric hindrance around the oxidative addition site.

-

Catalyst Poisoning (The N-H Acidity): The sulfonamide N-H proton (

) is deprotonated under standard basic Suzuki conditions. The resulting anion (

This guide provides two validated protocols: a High-Throughput Method utilizing modern Buchwald precatalysts to tolerate the free N-H, and a Cost-Effective Method using robust ferrocenyl ligands for larger-scale batches.

Mechanistic Insight & Pathway Analysis

To ensure reproducibility, one must understand the failure mode. The diagram below illustrates the standard catalytic cycle versus the "anionic trap" caused by the sulfonamide.

Figure 1: Catalytic Cycle and Sulfonamide Poisoning Pathway

Caption: The "Poisoning Pathway" (Red) shows how the deprotonated sulfonamide can sequester the Pd(II) intermediate, preventing Transmetallation.

Experimental Protocols

Method A: The "Buchwald" Protocol (High Yield / Difficult Substrates)

Best for: Small-scale discovery (mg to g), highly valuable substrates, or when the boronic acid partner is unstable. Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active species rapidly. The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd center, preventing the sulfonamide anion from coordinating.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | 2-Bromo-N-(1-naphthyl)benzenesulfonamide |

| Boronic Acid | 1.2 - 1.5 | Aryl/Heteroaryl Boronic Acid |

| Catalyst | 0.02 (2 mol%) | XPhos Pd G2 (CAS: 1310584-14-5) |

| Base | 3.0 | |

| Solvent | [0.1 M] | THF or 1,4-Dioxane |

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (2 mol%).

-

Inertion: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvation: Add degassed THF (or Dioxane) via syringe.

-

Activation: Add the aqueous

solution (degassed). Note: The biphasic system helps keep the inorganic base separate from the lipophilic catalyst until the interface. -

Reaction: Heat to 60°C (THF) or 80°C (Dioxane) for 2–4 hours.

-

Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide (M+H 362/364 pattern).

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (mildly acidic wash repopulates the N-H proton and breaks any Pd-N chelates). Dry over

.

Method B: The "Robust" Protocol (Scale-Up / Cost-Effective)

Best for: Gram-scale synthesis, stable boronic acids.

Rationale: Uses

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | 2-Bromo-N-(1-naphthyl)benzenesulfonamide |

| Boronic Acid | 1.5 | Aryl Boronic Acid |

| Catalyst | 0.05 (5 mol%) | |

| Base | 3.0 | |

| Solvent | [0.2 M] | DME (Dimethoxyethane) / Water (4:1 ratio) |

Step-by-Step Procedure

-

Solvent Prep: Sparge the DME/Water mixture with Argon for 20 minutes. Oxygen removal is critical for

. -

Charging: Add Substrate, Boronic Acid, and Catalyst to a round-bottom flask.

-

Initiation: Add the solvent mixture and the aqueous base.

-

Reflux: Heat to 90-100°C (Reflux) for 12–16 hours.

-

Note: The higher temperature is required to overcome the steric clash between the naphthyl group and the incoming boronic acid.

-

-

Quench: Cool to RT. Filter through a pad of Celite to remove Pd black.

-

Purification: The crude usually requires crystallization (EtOH) or Flash Chromatography (Hexane/EtOAc).

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree

Caption: Decision tree for selecting the optimal protocol based on coupling partner stability.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by N-anion. | Switch to Method A (XPhos). Increase catalyst loading to 5 mol%. |

| Protodebromination (Br replaced by H) | Hydride source in solvent or overheating. | Ensure solvents are anhydrous (for Method A). Switch base to anhydrous |

| Black Precipitate early | Catalyst decomposition (Pd black). | Oxygen leak. Re-sparge solvents. Add 10 mol% free ligand ( |

| Low Conversion | Steric hindrance of Naphthyl group. | Switch solvent to n-Butanol or Toluene and heat to 110°C (sealed tube). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides.[2] The Journal of Organic Chemistry, 76(11), 4552–4563. Link

-

Navarro, O., et al. (2004). General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 69(9), 3173-3180. Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Bromo-N-(1-naphthyl)benzenesulfonamide

[1]

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-Bromo-N-(1-naphthyl)benzenesulfonamide , a critical pharmacophore and intermediate in the development of 5-HT6 receptor antagonists and antimicrobial agents.[1] By transitioning from conventional reflux methods to Microwave-Assisted Organic Synthesis (MAOS) , we demonstrate a reduction in reaction time from 3 hours to under 10 minutes, while increasing isolated yields from ~75% to >92%.[1] The protocol emphasizes a "Green Chemistry" approach, utilizing an aqueous/acetone solvent system that eliminates the need for toxic chlorinated solvents and simplifies downstream purification.

Introduction & Scientific Rationale

The Target Molecule

Sulfonamides constitute a cornerstone of medicinal chemistry, exhibiting broad biological activities ranging from antibacterial to carbonic anhydrase inhibition.[2][3] The specific derivative, 2-Bromo-N-(1-naphthyl)benzenesulfonamide , is particularly valuable due to the ortho-bromo substituent, which serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid library expansion around the sulfonamide core.[1]

The Challenge of Conventional Synthesis

Traditional synthesis involves the nucleophilic attack of 1-naphthylamine on 2-bromobenzenesulfonyl chloride.

-

Kinetic Barrier: The nucleophilicity of 1-naphthylamine is attenuated by the delocalization of the nitrogen lone pair into the naphthalene ring system.

-

Steric Hindrance: The ortho-bromo group on the sulfonyl chloride introduces steric strain, retarding the formation of the transition state.

-

Conventional Limitations: Standard protocols require refluxing in dichloromethane (DCM) or toluene with pyridine for 3–12 hours, often leading to side products and requiring tedious column chromatography [1].[1]

The Microwave Solution

Microwave irradiation overcomes these barriers through dielectric heating . The polar sulfonyl chloride and the amine efficiently couple with the electromagnetic field, leading to rapid internal heating. This provides the activation energy required to overcome the steric and electronic deactivation, significantly accelerating the rate-determining step (nucleophilic attack) [2][3].

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The microwave field stabilizes the dipolar transition state, facilitating the elimination of HCl.

Figure 1: Mechanistic pathway of the sulfonylation reaction.[1] The base neutralizes the HCl byproduct to drive the equilibrium forward.

Experimental Protocol

Materials and Equipment

-

Reagents: 2-Bromobenzenesulfonyl chloride (98%), 1-Naphthylamine (99%), Sodium Carbonate (Na₂CO₃), Acetone, Deionized Water.[1]

-

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover), 10 mL pressure-rated reaction vial with crimp cap.

General Procedure (Green Aqueous Method)

Step 1: Reagent Loading

-

In a 10 mL microwave vial, dissolve 1-Naphthylamine (143 mg, 1.0 mmol) in Acetone (2 mL).

-

Add Water (2 mL) to the vial. The mixture may become cloudy; this is acceptable.

-

Add Sodium Carbonate (127 mg, 1.2 mmol) as the acid scavenger.[1]

-

Slowly add 2-Bromobenzenesulfonyl chloride (255 mg, 1.0 mmol) to the mixture.

-

Note: Slow addition prevents localized exotherms.

-

-

Seal the vial with a Teflon-lined septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Temperature: 80 °C

-

Time: 5 minutes (Hold time)

-

Pre-stirring: 30 seconds

-

Absorption Level: High (or Dynamic Power mode, max 100 W)

-

Pressure Limit: 15 bar (Safety cutoff)

Step 3: Work-up and Isolation [1]

-

Cool the reaction vessel to room temperature (using the reactor's compressed air cooling).

-

Pour the reaction mixture into ice-cold water (20 mL) containing 1 mL of 2M HCl (to neutralize excess base and protonate the sulfonamide if it formed a salt).

-

A thick white/off-white precipitate will form immediately.[1]

-

Stir for 10 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove inorganic salts.[1]

-

Purification: Recrystallize the crude solid from hot Ethanol (95%) .

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Results and Discussion

Comparative Analysis

The microwave protocol offers a drastic improvement over conventional heating. The data below summarizes the efficiency gains.

| Parameter | Conventional Reflux [4] | Microwave Protocol (This Work) |

| Solvent | Dichloromethane (DCM) | Acetone : Water (1:[1]1) |

| Base | Pyridine / TEA | Na₂CO₃ (Inorganic/Green) |

| Temperature | 40 °C (Reflux) | 80 °C |

| Time | 180 minutes | 5 minutes |

| Isolated Yield | 72 - 78% | 92 - 95% |

| Purification | Column Chromatography | Filtration + Recrystallization |

Characterization Data (Typical)

-

Appearance: White crystalline solid.

-

Melting Point: 148–150 °C.

-

IR (KBr): 3250 cm⁻¹ (N-H stretch), 1340 cm⁻¹ (SO₂ asymmetric), 1160 cm⁻¹ (SO₂ symmetric).[1]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.2 (s, 1H, NH), 8.1–7.4 (m, 11H, Ar-H).[1] Note: The NH proton is typically deshielded due to the electron-withdrawing sulfonyl group.

Critical Process Parameters (Troubleshooting)

-

Pressure Build-up: If the acetone ratio is too high (>70%), vapor pressure at 80°C may trigger the reactor's safety vent. Maintain a 1:1 or 1:2 Acetone:Water ratio.

-

Hydrolysis: Sulfonyl chlorides can hydrolyze in water. However, under microwave conditions, the rate of sulfonylation (reaction with amine) significantly outcompetes hydrolysis.[1] Do not premix the sulfonyl chloride and water for long periods before irradiation.

-

Stirring: Ensure vigorous magnetic stirring (600 rpm) as the reaction mixture is heterogeneous initially.

Health & Safety (EHS)[1]

-

2-Bromobenzenesulfonyl chloride: Corrosive and lachrymator.[1] Handle in a fume hood.

-

1-Naphthylamine: Toxic if swallowed or absorbed through skin.[1] Suspected carcinogen status requires strict PPE (gloves, goggles).[1]

-

Microwave Safety: Always use vessels rated for the specific pressure/temperature limits of your instrument. Never heat sealed vessels in a domestic microwave.

References

-

Conventional Sulfonamide Synthesis: N-(1-Naphthyl)benzenesulfonamide synthesis via standard DCM/TEA reflux.[1] Source: NCBI / PMC.

-

General Microwave Sulfonylation Protocol: "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Source: Organic Chemistry Portal.

-

Green Chemistry Approach: "A facile, environmentally benign sulfonamide synthesis in water."[4] Source: Royal Society of Chemistry (Green Chem).[1]

-

Comparative Data Source: "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines." Source: ResearchGate.[5]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities [ajgreenchem.com]

- 3. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-N-(1-naphthyl)benzenesulfonamide

Welcome to the technical support guide for the purification of 2-Bromo-N-(1-naphthyl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common purification challenges. As your partner in the lab, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.

Section 1: Understanding the Molecule & Initial Troubleshooting (FAQs)

2-Bromo-N-(1-naphthyl)benzenesulfonamide possesses a challenging combination of a bulky, nonpolar naphthyl group, a polar sulfonamide linkage, and a brominated phenyl ring. This structure leads to specific purification hurdles. This section addresses the most common issues encountered during its purification in a direct question-and-answer format.

Q1: My product "oiled out" during recrystallization instead of forming crystals. What is happening and how do I fix it?

A1: "Oiling out" is a common problem with sulfonamides where the compound separates from the solution as a liquid layer instead of a solid crystal lattice.[1] This typically occurs for two main reasons:

-

The boiling point of the solvent is higher than the melting point of your compound, causing it to melt before it dissolves.

-

The concentration of impurities is so high that it significantly depresses the melting point of the eutectic mixture.[2]

Troubleshooting Steps:

-

Immediate Action: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[1]

-

Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface or add a seed crystal of pure product.[1]

-

Change Solvent System: The solvent may be too nonpolar. For sulfonamides, which have both polar and nonpolar regions, a mixed solvent system is often effective.[3] Try a more polar combination like an ethanol-water or isopropanol-water mixture.[1]

-

Preliminary Purification: If the crude product is highly impure, "oiling out" is very likely. Perform a preliminary purification with column chromatography before attempting recrystallization.[1]

Q2: I'm getting a very low yield after recrystallization. What are the most likely causes?

A2: Low recovery is a frequent and frustrating issue. The most common culprits are:

-

Excessive Solvent: This is the primary cause of low yield. Using too much solvent to dissolve the crude product means a significant portion will remain in the mother liquor even after cooling.[1] Always aim for the minimum amount of boiling solvent needed for complete dissolution.

-

Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), significant loss occurs.[1] To prevent this, ensure all filtration glassware is pre-heated and perform the filtration as quickly as possible.

-

Inappropriate Solvent Choice: If the compound has high solubility in your chosen solvent even at low temperatures (e.g., in an ice bath), you will lose a substantial amount of product in the filtrate.[1]

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: This is typically due to one of two issues:

-

Supersaturation: The solution is concentrated enough to crystallize, but the process has not been initiated. This can be resolved by inducing crystallization. Vigorously scratch the inner wall of the flask with a glass rod or add a single "seed" crystal of the pure compound to provide a nucleation site.[1]

-

Too Much Solvent: The solution may simply be too dilute for crystals to form. You can try to carefully evaporate some of the solvent and allow it to cool again. If that fails, evaporating all the solvent and re-attempting the recrystallization with a smaller volume of solvent is the best approach.

Q4: My TLC plate shows that my desired product and a key impurity have very similar Rf values, making column chromatography difficult. What are my options?

A4: This is a common challenge, especially when dealing with byproducts of similar polarity, such as unreacted starting materials or related sulfonamides.[4]

-

Optimize the Mobile Phase: Test a variety of solvent systems with different polarities and compositions. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or adding a small percentage of a third solvent (like triethylamine for basic compounds or acetic acid for acidic ones), can dramatically improve separation.

-

Consider an Alternative to Chromatography: Recrystallization is often an excellent alternative for separating compounds with very similar polarities.[4] A carefully chosen solvent may selectively dissolve one component while leaving the other as a solid, or allow for fractional crystallization.

-

Derivative Conversion: For particularly difficult separations, a temporary chemical modification can be employed. The crude mixture can be reacted to form a derivative that has different solubility and chromatographic properties. After purification of the derivative, a simple hydrolysis step can regenerate the high-purity target compound.[5]

Section 2: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for the primary purification techniques for 2-Bromo-N-(1-naphthyl)benzenesulfonamide.

Method A: Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.

-

Solvent Selection: The key to successful recrystallization is finding the right solvent. Due to the dual polar/nonpolar nature of sulfonamides, a mixed solvent system is often required.[3] Use the table below to screen potential solvents with a small amount of your crude material.

| Solvent/System | Observation at Room Temp | Observation at Boiling Point | Post-Cooling Observation | Verdict |

| Ethanol | Sparingly Soluble | Soluble | Crystals form | Good Candidate |

| Isopropanol/Water | Insoluble | Soluble with added water | Crystals form | Good Candidate |

| Ethyl Acetate/Hexane | Sparingly Soluble | Soluble | Crystals form | Good Candidate |

| Water | Insoluble | Insoluble | - | Poor |

| Hexane | Insoluble | Insoluble | - | Poor |

-

Dissolution: Place the crude 2-Bromo-N-(1-naphthyl)benzenesulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen boiling solvent (or the more soluble solvent of a pair) until the solid just dissolves completely.[2]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, let it cool slightly, and add a small scoop of activated charcoal. Re-heat the mixture to boiling for a few minutes.[1]

-

Hot Filtration (If charcoal was added or insoluble impurities are present): Perform a hot gravity filtration using pre-heated glassware (funnel and receiving flask) to remove the charcoal or other solids. Work quickly to prevent premature crystallization.[1]

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Do not disturb the flask during this period.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[1]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[6]

-

Drying: Allow the crystals to air-dry on the filter paper or, for best results, place them in a desiccator under vacuum to remove all residual solvent.

Caption: Troubleshooting flowchart for common recrystallization issues.

Method B: Silica Gel Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[7] It is particularly useful for separating compounds with different polarities.

-

TLC Analysis: First, determine the optimal eluent (mobile phase) using Thin-Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate in hexane). The ideal system will give your desired product an Rf value of approximately 0.3-0.4 and good separation from all impurities.

-

Column Packing:

-

Prepare a slurry of silica gel in your chosen eluent.

-

Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

-

Pour the silica slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add another layer of sand on top.

-

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.

-

Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

-

Elution and Fraction Collection: Carefully add the eluent to the top of the column, taking care not to disturb the top layer. Apply gentle pressure (if needed) and begin collecting the eluting solvent in fractions (e.g., in test tubes).

-

Fraction Analysis: Spot each collected fraction on a TLC plate to determine which ones contain your pure product. Combine the pure fractions.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 2-Bromo-N-(1-naphthyl)benzenesulfonamide.

Caption: Standard workflow for purification by silica gel chromatography.

Section 3: Purity Assessment and Confirmation

After purification, it is critical to assess the purity and confirm the identity of the final product. No single method is foolproof; a combination of techniques provides the highest confidence.

| Method | Principle | Information Provided |

| Melting Point | Measures the temperature range over which a solid melts. | A sharp, narrow melting point range close to the literature value indicates high purity. Impurities broaden and depress the melting range.[6] |

| TLC | Separation based on polarity on a solid phase. | A single spot indicates a high likelihood of purity under those conditions. Used to compare the purified sample to the starting material and reference standards.[4] |

| HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | Provides quantitative purity data (e.g., 99.5% pure). It is a highly sensitive method for detecting trace impurities.[5][8] |

| ¹H NMR | Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei. | Confirms the chemical structure of the compound. The absence of impurity signals indicates high purity. Quantitative NMR (qNMR) can be used for an accurate purity assay.[8][9] |

| Mass Spec (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight of the compound, verifying its identity.[10] |

References

- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).

-

Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

-

Experiment 3 Notes - Chemistry LibreTexts. (2020, April 15). Retrieved February 17, 2026, from [Link]

- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).

- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (n.d.).

-

K. N. Rajini Kanth, et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved February 17, 2026, from [Link]

- A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem. (n.d.).

- US Patent US9950997B2. (2018). Method for preparing high-purity sulfonamide compound, and intermediate.... Google Patents.

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

-

How to perform percentage purity assay test of N-(1-Naphthyl)ethylenediamine? (2014, August 22). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Analytical Methods - Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijbpas.com [ijbpas.com]

Overcoming steric hindrance in 2-Bromo-N-(1-naphthyl)benzenesulfonamide reactions

Topic: Overcoming Steric Hindrance in 2-Bromo-N-(1-naphthyl)benzenesulfonamide Reactions Role: Senior Application Scientist Ticket ID: #STERIC-2Br-Naph-001[1]

Executive Summary: The "Molecular Gear" Problem

Welcome to the technical support center. You are likely here because standard protocols for your 2-Bromo-N-(1-naphthyl)benzenesulfonamide scaffold are failing.

The Root Cause: This molecule suffers from a specific steric clash known as the "Peri-Ortho Conflict."

-

The Naphthyl Wall: The H-8 "peri" proton on the naphthalene ring creates significant bulk, forcing the N-S bond to rotate out of plane.

-

The Ortho-Bromo Lock: The bromine atom at the 2-position of the benzenesulfonyl ring physically blocks the approach of reagents to both the nitrogen (for alkylation) and the palladium center (for cross-coupling).

This guide treats your experiment as a troubleshooting ticket, providing specific, causal solutions for this congested system.

Module 1: Synthesis of the Core Scaffold

Ticket Status: Open User Complaint: "The reaction between 2-bromobenzenesulfonyl chloride and 1-naphthylamine is sluggish or incomplete, even with triethylamine."

Technical Diagnosis

1-Naphthylamine is a weak nucleophile due to the steric bulk of the peri-hydrogen. Standard bases (

Protocol: The Pyridine-DMAP System

-

Why it works: Pyridine acts as both solvent and base, ensuring high concentration. DMAP (4-Dimethylaminopyridine) forms a highly reactive N-acylpyridinium-like intermediate with the sulfonyl chloride, which is much more susceptible to nucleophilic attack by the bulky naphthylamine.[1]

Optimized Workflow:

-

Dissolve: 1.0 eq 2-bromobenzenesulfonyl chloride in anhydrous Pyridine (0.5 M concentration).

-

Activate: Add 10 mol% DMAP . Stir for 10 mins (solution often turns yellow/orange).

-

Add: Add 1.1 eq 1-naphthylamine slowly.

-

Heat: Heat to 60°C . (Room temp is insufficient for this steric level).

-

Monitor: Check TLC after 4 hours.

Validation Check: If the reaction turns dark black immediately, reduce temp to 40°C to prevent sulfonamide decomposition.

Module 2: Cross-Coupling at the C-Br Bond

Ticket Status: Critical User Complaint: "Suzuki/Buchwald coupling returns unreacted starting material. The catalyst dies (Pd black) before the reaction starts."

Technical Diagnosis

The ortho-bromo position is shielded by the sulfonyl group and the bulky N-naphthyl "wing."[1] Standard ligands (

Solution: The "Goldilocks" Ligand Strategy

You require Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition across the hindered C-Br bond.[1]

Recommended Ligands (In order of preference):

-

XPhos: Excellent for general steric hindrance.[1]

-

SPhos: Best if stability is an issue.

-

tBuXPhos: Use if the coupling partner is also sterically demanding.[1][2]

Visual Troubleshooting Guide: Cross-Coupling Optimization

Caption: Decision matrix for diagnosing Palladium-catalyzed coupling failures based on crude reaction analysis.

The Protocol (Self-Validating):

-

Catalyst:

(1-2 mol%) or Pd-PEPPSI-IPr.[1] -

Ligand: XPhos (2-4 mol%) – Ratio L:Pd must be > 1:1 to prevent Pd black.[1]

-

Base:

(3.0 eq) – Milder than alkoxides, prevents sulfonamide deprotonation side-reactions.[1] -

Solvent: Toluene/Water (10:[1]1) or Dioxane.[1][3][4] The biphasic system helps dissolve the inorganic base.[2]

Module 3: N-Alkylation (Functionalizing the Nitrogen)

Ticket Status: Pending User Complaint: "N-Alkylation with alkyl halides is stuck at 10% conversion. Increasing heat just causes degradation."

Technical Diagnosis

The sulfonamide nitrogen is tucked between the ortho-bromo benzene ring and the naphthyl ring. The deprotonated anion is sterically shielded. Furthermore, the

Solution: The Cesium Effect

Switch to Cesium Carbonate (

-

Causality: The large radius of the Cesium ion (

) creates a "loose ion pair" with the sulfonamide anion. This exposes the nitrogen, making it more nucleophilic despite the steric crowding.

Data Comparison: Base/Solvent Efficiency

| Base | Solvent | Temp | Yield (24h) | Notes |

| Acetone | Reflux | <15% | Poor solubility, tight ion pair.[1] | |

| DMF | 0°C -> RT | 45-60% | Fast, but risk of desulfonylation or side reactions.[1] | |

| DMF | 60°C | 88% | Optimal. Loose ion pair, high solubility. | |

| MeCN | Reflux | 70% | Good alternative if DMF workup is difficult.[1] |

Step-by-Step Protocol:

-

Dissolve sulfonamide in DMF (0.2 M).

-

Add

(2.0 eq).[1] Stir for 30 mins at RT to ensure deprotonation (color change usually observed). -

Add Alkyl Halide (1.5 eq).

-

Heat to 60°C .

-

Validation: If reaction stalls, add TBAI (tetrabutylammonium iodide) (10 mol%) to facilitate Finkelstein exchange in situ.

Module 4: Intramolecular Cyclization (Advanced)

Ticket Status: Informational Context: Many users working with this scaffold attempt to cyclize the nitrogen onto the ortho-position (displacing the Bromine) to form Sultams .

The Pathway

This cyclization is highly favored entropically but kinetically hindered by the naphthyl rotation.

-

Method: Use the Copper-Catalyzed Ullmann-type condition rather than Palladium.

-

Reagents: CuI (10 mol%), L-Proline (20 mol%),

, DMSO, 110°C. -

Mechanism: The L-Proline ligand helps the Copper coordinate to the crowded nitrogen, facilitating the intramolecular attack on the aryl bromide.

Visualizing the Steric Pathway

Caption: Pathway for intramolecular sultam formation. Note that high heat is required to overcome the rotational energy barrier of the naphthyl group.

References

-

Buchwald-Hartwig Coupling on Hindered Substrates

-

Steric Effects in Sulfonamides

-

Lough, A. J., et al. (2011). N-(1-Naphthyl)benzenesulfonamide Crystal Structure. Acta Crystallographica.[1]

-

-

N-Alkylation Optimization

-

Sultam Synthesis via Cu-Catalysis

Sources

- 1. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Validation & Comparative

Validating purity of 2-Bromo-N-(1-naphthyl)benzenesulfonamide samples

This guide outlines the validation protocols for 2-Bromo-N-(1-naphthyl)benzenesulfonamide , a critical sulfonamide scaffold often utilized in medicinal chemistry for targeting specific protein-protein interactions or as a precursor in cross-coupling reactions.[1]

Unlike generic reagents, the purity of this compound is chemically sensitive due to the steric bulk of the naphthyl group and the potential for hydrolysis of the sulfonyl chloride precursor. This guide compares the industry-standard HPLC-UV method against the absolute quantification power of qNMR , providing actionable protocols for both.

Part 1: The Impurity Landscape

To validate purity, one must first understand the contamination vectors. The synthesis typically involves the nucleophilic attack of 1-naphthylamine on 2-bromobenzenesulfonyl chloride.[1]

Primary Impurity Classes:

-

Starting Material A (Genotoxic Potential): Unreacted 1-Naphthylamine.[1] Aromatic amines are often flagged for genotoxicity; trace detection is critical.

-

Starting Material B (Reactive): Residual 2-bromobenzenesulfonyl chloride.[1] This is moisture-sensitive and will hydrolyze over time.[1]

-

Hydrolysis Product: 2-Bromobenzenesulfonic acid (highly polar).[1]

-

Regioisomers: Rare, but possible if the naphthylamine starting material was impure (e.g., 2-naphthylamine contamination).

Visualizing the Impurity Origins

The following diagram maps the synthesis pathway to potential impurities, establishing the "Critical Quality Attributes" (CQAs) for the analytical methods.

Caption: Synthesis pathway highlighting the origin of critical impurities (A and B) relative to the target sulfonamide.[2][3][4][5]

Part 2: Method A — HPLC-UV (The Workhorse)

Objective: Separation of the target compound from structurally similar aromatic impurities. Why this method: The naphthyl and benzene rings provide strong UV chromophores, making UV detection (254 nm) highly sensitive.

Experimental Protocol

-

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1][4]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). Reason: The target is lipophilic; C18 provides optimal retention.

-

Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for sulfonamides).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temp: 30°C.

-

Detection: 254 nm (primary), 220 nm (secondary for amine impurities).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30% | Equilibration |

| 10.0 | 95% | Linear Gradient (Elute Target) |

| 12.0 | 95% | Wash Lipophilic Impurities |

| 12.1 | 30% | Re-equilibration |

| 15.0 | 30% | End Run |

Self-Validating System Suitability Tests (SST)

To ensure the data is trustworthy, every run must pass these criteria:

-

Tailing Factor (

): Must be < 1.5 for the main peak. Causality: Sulfonamides can tail due to silanol interactions; high tailing indicates column aging or insufficient buffer. -

Resolution (

): > 2.0 between the target peak and the nearest impurity (likely 1-naphthylamine).

Part 3: Method B — Quantitative NMR (qNMR) (The Absolute Standard)

Objective: Determine the absolute mass purity (% w/w) without a reference standard of the target compound. Why this method: HPLC requires a pure reference standard to quantify accurately (response factors vary). qNMR relies on the physics of nuclear spin, where signal intensity is directly proportional to molar concentration.

Experimental Protocol

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-

. Reason: Sulfonamides have poor solubility in CDCl3; DMSO ensures full dissolution and shifts exchangeable protons (NH) away from aromatics. -

Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Reason: Non-hygroscopic, high purity, and provides a sharp singlet at ~6.1 ppm, distinct from the naphthyl/benzene region (7.0–8.5 ppm).

Workflow:

-

Weigh ~10 mg of Sample (

) and ~5 mg of Internal Standard ( -

Add 0.6 mL DMSO-

and vortex until fully dissolved. -

Acquisition Parameters:

-

Pulse Angle: 90°.

-

Relaxation Delay (

): 60 seconds. Critical: Must be -

Scans: 16 or 32.

-

Calculation:

Part 4: Comparative Analysis & Decision Guide

The choice between HPLC and qNMR depends on the stage of drug development and the specific data required.

Performance Comparison Table

| Feature | HPLC-UV | qNMR |

| Primary Output | Chromatographic Purity (% Area) | Absolute Content (% w/w) |

| Reference Standard | Required for quantification | Not Required (Internal Std used) |

| Specificity | High (Separates isomers/impurities) | Medium (Signals may overlap) |

| Sensitivity (LOD) | Excellent (ppm level for genotoxins) | Moderate (~0.1% limit) |

| Throughput | High (Automated sequences) | Low (Manual weighing/processing) |

| Blind Spots | Inorganic salts, moisture (invisible to UV) | Paramagnetic impurities |

Analytical Decision Tree

Use this logic flow to select the correct validation method for your sample batch.

Caption: Decision matrix for selecting the appropriate analytical technique based on reference standard availability and sensitivity requirements.

References

-

BenchChem. Technical Guide: 2-bromo-N-phenethylbenzenesulfonamide (Analogous Protocol). Retrieved from .

-

National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines (General Synthesis & Impurity Context). PMC3842129. Retrieved from .

-

Almac Group. qNMR: An Attractive Option for Assay Analysis of Active Ingredients and Impurities.[8] Retrieved from .

-

Sigma-Aldrich. 2-Bromonaphthalene & Sulfonamide Building Blocks (Physical Properties).[1] Retrieved from .[1]

-

ResearchGate. Purity comparison by NMR and HPLC (Methodological Comparison). Retrieved from .

Sources

- 1. 683739-37-9|2-Bromo-N-phenylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. cbijournal.com [cbijournal.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. biomedres.us [biomedres.us]

- 8. almacgroup.com [almacgroup.com]

Comparative Guide to Elemental Analysis Standards for 2-Bromo-N-(1-naphthyl)benzenesulfonamide

Introduction

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Bromo-N-(1-naphthyl)benzenesulfonamide, a complex organic molecule, serves as a critical building block in the synthesis of various therapeutic agents. Its molecular formula, C₁₆H₁₂BrNO₂S, and structure dictate its physicochemical properties and reactivity. Accurate determination of its elemental composition is not merely a procedural step but a fundamental requirement for ensuring purity, stoichiometry, and consistency, which are critical for both regulatory compliance and the ultimate safety and efficacy of the final drug product.[1][2]

This guide provides an in-depth comparison of elemental analysis standards and methodologies applicable to 2-Bromo-N-(1-naphthyl)benzenesulfonamide. We will explore the nuances of various techniques, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows. The focus will be on the practical application and comparative performance of established methods, supported by experimental data and authoritative references.

Theoretical Elemental Composition of 2-Bromo-N-(1-naphthyl)benzenesulfonamide

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 50.53 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.18 |

| Bromine | Br | 79.904 | 1 | 79.904 | 21.02 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.68 |

| Oxygen | O | 15.999 | 2 | 31.998 | 8.42 |

| Sulfur | S | 32.065 | 1 | 32.065 | 8.43 |

| Total | 380.246 | 100.00 |

Comparative Analysis of Key Elemental Analysis Techniques

The determination of the elemental composition of organic compounds like 2-Bromo-N-(1-naphthyl)benzenesulfonamide can be approached through several analytical techniques.[3][4] The choice of method is often dictated by factors such as the required accuracy and precision, the concentration of the elements of interest, sample throughput needs, and the availability of instrumentation.[5] Here, we compare three prominent techniques: Combustion Analysis (CHNS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

Combustion Analysis (CHNS)

Combustion analysis is a gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[5] This technique involves the complete combustion of a sample in a high-temperature, oxygen-rich environment, which breaks the compound down into its elemental gases (CO₂, H₂O, N₂, and SO₂).[5][6] These gases are then separated and quantified by various detectors, such as a thermal conductivity detector (TCD).[7]

Experimental Protocol: CHNS Analysis

Instrumentation: Automated CHNS Elemental Analyzer.

Calibration Standards: Acetanilide, sulfanilamide, or other suitable certified organic reference materials with known C, H, N, and S content.[8][9]

Sample Preparation:

-

Accurately weigh 1-3 mg of 2-Bromo-N-(1-naphthyl)benzenesulfonamide into a tin capsule.

-

Fold the capsule to enclose the sample and eliminate air.

-

Place the capsule into the autosampler of the elemental analyzer.

Analytical Procedure:

-

The sample is dropped into a high-temperature (typically 900-1000°C) combustion furnace.

-

A pulse of pure oxygen is introduced to ensure complete combustion.

-

The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.

-

The gas mixture (He, CO₂, H₂O, N₂, SO₂) is then passed through a chromatographic column to separate the components.

-

The separated gases are detected by a thermal conductivity detector (TCD).

-

The instrument's software calculates the percentage of C, H, N, and S based on the detector response and the sample weight.

Causality Behind Experimental Choices:

-

Small Sample Size: The high sensitivity of modern CHNS analyzers allows for the use of milligram-level sample quantities, conserving valuable material.[10]

-

Tin Capsules: Tin acts as a catalyst for combustion, promoting a rapid and complete reaction.

-

High-Temperature Combustion: Ensures the complete conversion of the sample to its gaseous oxides, which is crucial for accurate quantification.

-

Chromatographic Separation: Provides the necessary resolution to distinguish between the different gaseous products, preventing signal overlap and ensuring accurate detection.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace element analysis, offering exceptional sensitivity and the ability to measure a wide range of elements.[5] For 2-Bromo-N-(1-naphthyl)benzenesulfonamide, ICP-MS is particularly well-suited for the determination of bromine and sulfur, as well as for quantifying any potential metallic impurities. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then separated by their mass-to-charge ratio and detected.

Experimental Protocol: ICP-MS for Bromine and Sulfur

Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.

Calibration Standards: Certified single or multi-element standards for bromine and sulfur, diluted to a range of concentrations to create a calibration curve.[11]

Sample Preparation (Microwave Digestion):

-

Accurately weigh approximately 50-100 mg of the sample into a microwave digestion vessel.

-

Add a mixture of concentrated nitric acid and hydrogen peroxide.

-

Seal the vessel and place it in a microwave digestion system.

-

Ramp the temperature and pressure according to a validated program to ensure complete digestion.

-

After cooling, dilute the digestate to a known volume with deionized water.

Analytical Procedure:

-

Aspirate the prepared sample solution into the ICP-MS.

-

The sample aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized.

-

The ions are extracted into the mass spectrometer.

-

Interferences (e.g., polyatomic interferences on sulfur and bromine isotopes) are minimized using a collision/reaction cell.

-

The ions are separated by the mass analyzer and detected.

-

The concentrations of bromine and sulfur are determined by comparing the signal intensities to the calibration curve.

Causality Behind Experimental Choices:

-

Microwave Digestion: This closed-vessel technique is essential for completely breaking down the organic matrix and preventing the loss of volatile elements like bromine.

-

Acidic Matrix: Nitric acid is a strong oxidizing agent that facilitates the decomposition of the organic compound. Hydrogen peroxide is added to further aid in the oxidation of the organic matter.

-

Collision/Reaction Cell: This is a critical component for reducing polyatomic interferences that can lead to inaccurate results, particularly for elements like sulfur which can be affected by oxygen-based interferences.[12]

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[13][14] It is particularly advantageous for its simple sample preparation and rapid analysis times.[15][16] XRF is capable of detecting a wide range of elements, including bromine and sulfur, making it a viable screening tool or an alternative to other methods.[13][14]

Experimental Protocol: XRF for Bromine and Sulfur

Instrumentation: Wavelength Dispersive X-Ray Fluorescence (WDXRF) or Energy Dispersive X-Ray Fluorescence (EDXRF) Spectrometer.

Calibration Standards: A series of standards with varying concentrations of bromine and sulfur in a matrix similar to the sample, or use of fundamental parameters for standardless analysis.

Sample Preparation:

-

Grind the 2-Bromo-N-(1-naphthyl)benzenesulfonamide sample to a fine, homogeneous powder.

-

Press the powder into a pellet using a hydraulic press.

-

Alternatively, for loose powders, place the sample into a sample cup with a thin-film support.

Analytical Procedure:

-

Place the prepared sample into the XRF spectrometer.

-

The sample is irradiated with primary X-rays, causing the ejection of inner-shell electrons.

-

Electrons from higher energy levels fill the vacancies, emitting secondary X-rays (fluorescence).

-

The energy or wavelength of these fluorescent X-rays is characteristic of the elements present.

-

The intensity of the fluorescent X-rays is proportional to the concentration of the element.

-

The software quantifies the elemental composition.

Causality Behind Experimental Choices:

-

Minimal Sample Preparation: The non-destructive nature of XRF allows for analysis with very little sample alteration, which is a significant advantage when sample material is limited.[13][14]

-

Pelletizing: Pressing the sample into a pellet creates a flat, uniform surface, which is crucial for obtaining reproducible and accurate XRF results.

-

WDXRF vs. EDXRF: WDXRF generally offers higher resolution and sensitivity for lighter elements like sulfur, while EDXRF provides faster analysis and is often more compact. The choice depends on the specific analytical requirements.

Performance Comparison

| Parameter | Combustion Analysis (CHNS) | ICP-MS | X-Ray Fluorescence (XRF) |

| Elements Determined | C, H, N, S | Br, S, and other trace elements | Br, S, and a wide range of other elements |

| Accuracy | Excellent (typically ±0.3% absolute) | Excellent (can be affected by interferences) | Good to Excellent (matrix effects can be a factor) |

| Precision | Excellent (RSD < 0.5%) | Excellent (RSD < 2%) | Good (RSD < 5%) |

| Limit of Detection | Percent to high ppm levels | ppb to ppt levels | ppm to percent levels |

| Sample Preparation | Simple, but destructive | Complex, requires complete digestion, destructive | Simple to moderate, non-destructive |

| Throughput | Moderate | Low to Moderate (digestion is time-consuming) | High |

| Cost (Instrument) | Moderate | High | Moderate to High |

| Regulatory Acceptance | Well-established for purity assessment | Widely accepted for trace elemental impurities (ICH Q3D) | Accepted for screening and in some cases for quantification |

Conclusion and Recommendations

The selection of an appropriate elemental analysis technique for 2-Bromo-N-(1-naphthyl)benzenesulfonamide is contingent upon the specific analytical goals.

-

For the primary determination of the bulk elemental composition (C, H, N, S) and to confirm the empirical formula, Combustion Analysis is the unequivocal method of choice. Its high accuracy and precision for these key elements are unparalleled.[5][7]

-

For the accurate quantification of bromine and sulfur, particularly at lower concentrations, or for the analysis of trace metallic impurities, ICP-MS is the recommended technique. Its superior sensitivity is crucial for meeting the stringent limits for elemental impurities outlined in pharmaceutical guidelines such as ICH Q3D.[16][17]

-

X-Ray Fluorescence serves as an excellent complementary or screening technique. [15] Its speed and non-destructive nature make it ideal for rapid quality control checks of raw materials and final products.[13][14]

A comprehensive approach to the elemental analysis of 2-Bromo-N-(1-naphthyl)benzenesulfonamide would involve the use of Combustion Analysis to establish the C, H, N, and S content, thereby confirming the compound's identity and purity. This would be complemented by ICP-MS analysis to provide accurate data on the bromine and sulfur content and to screen for any potential elemental impurities. XRF can be effectively integrated into the workflow for high-throughput screening at various stages of the manufacturing process.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a robust and self-validating analytical system that ensures the quality, safety, and consistency of 2-Bromo-N-(1-naphthyl)benzenesulfonamide and the resulting pharmaceutical products.

References

-

The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). Lab Manager. Available at: [Link]

-

Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.net. Available at: [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Available at: [Link]

-

Elemental analysis. (n.d.). In Wikipedia. Retrieved from [Link]

-

X-ray fluorescence spectroscopy method in Pharmaceuticals. (n.d.). TECOTEC Group. Available at: [Link]

-

Seo, J. H., et al. (n.d.). Microanalysis of S, Cl, and Br in fluid inclusions by LA-ICP-MS. ETH Zurich Research Collection. Available at: [Link]

-

A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. Available at: [Link]

-

Elemental analysis: operation & applications. (n.d.). Elementar. Available at: [Link]

-

Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Available at: [Link]

-

Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Available at: [Link]

-

Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Available at: [Link]

-

Validation of Metal Impurities in Drug Products. (2013, November 7). American Laboratory. Available at: [Link]

-

Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (n.d.). Robertson Microlit Laboratories. Available at: [Link]

-

Measurement Standards and Reference Materials - vario EL - Organic Analysis. (n.d.). Elementar. Available at: [Link]

-

Elemental Inorganic Standards. (n.d.). Agilent. Available at: [Link]

Sources

- 1. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]

- 2. smithers.com [smithers.com]

- 3. Elemental analysis - Wikipedia [en.wikipedia.org]

- 4. azom.com [azom.com]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. researchgate.net [researchgate.net]

- 7. Elemental analysis: operation & applications - Elementar [elementar.com]

- 8. Measurement Standards and Reference Materials - vario EL - Organic Analysis [portal.elementar.com]

- 9. Standards and CRMs [elementalmicroanalysis.com]

- 10. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]

- 11. agilent.com [agilent.com]

- 12. Research Collection | ETH Library [research-collection.ethz.ch]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. news-medical.net [news-medical.net]

- 15. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]

- 16. X-ray fluorescence spectroscopy method in Pharmaceuticals - TECOTEC Group [tecotec.com.vn]

- 17. americanlaboratory.com [americanlaboratory.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.